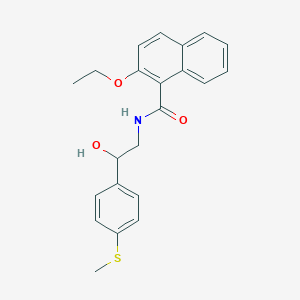

2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-naphthamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3S/c1-3-26-20-13-10-15-6-4-5-7-18(15)21(20)22(25)23-14-19(24)16-8-11-17(27-2)12-9-16/h4-13,19,24H,3,14H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFFHYAZJHAIKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=C(C=C3)SC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-naphthamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthamide core, followed by the introduction of the ethoxy group and the hydroxy-phenyl-ethyl moiety. Common reagents used in these reactions include ethyl iodide, sodium ethoxide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize reaction conditions. The use of automated systems and advanced analytical techniques ensures the efficient and consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-naphthamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

2-Ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-naphthamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 2-Ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide

- N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methylbenzenesulfonamide

Uniqueness

2-Ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-naphthamide is unique due to its naphthamide core, which imparts distinct chemical properties and potential applications compared to similar compounds. Its combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Biological Activity

2-Ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-naphthamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological effects, particularly focusing on its role as a neurokinin receptor antagonist and its implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 381.5 g/mol. The compound features an ethoxy group, a hydroxy group, and a methylthio-substituted phenyl moiety, contributing to its unique chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H23NO3S |

| Molecular Weight | 381.5 g/mol |

| CAS Number | 1448129-27-8 |

| Structural Features | Ethoxy, Hydroxy, Methylthio |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including amide formation and functional group transformations. The detailed synthetic pathway is critical for understanding the compound's properties and potential modifications for enhanced activity.

Neurokinin Receptor Antagonism

Research indicates that this compound exhibits antagonistic effects on neurokinin receptors, particularly the neurokinin-1 (NK1) receptor. This receptor is implicated in pain transmission and anxiety disorders. The compound's ability to inhibit NK1 receptors suggests potential therapeutic applications in managing chronic pain and anxiety-related conditions.

Case Studies

Recent investigations into related compounds have highlighted the biological implications of structural modifications:

- Anticancer Activity : A study on naphthalene derivatives demonstrated significant cytotoxicity against breast cancer cell lines, with some compounds inducing apoptosis through mitochondrial pathways .

- Pain Management : Another research focused on neurokinin receptor antagonists revealed that modifying the phenolic structure can enhance receptor binding affinity and selectivity, potentially leading to more effective pain relief medications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-naphthamide with high purity?

- Methodological Answer : A multi-step approach is typically employed. For naphthamide derivatives, coupling 1-naphthoyl chloride with functionalized phenethylamines is common. For example, a dichloromethane-based reaction with diisopropylethylamine as a base at 0–25°C yields intermediates like N-substituted naphthamides . Subsequent ethoxylation and thioether modifications require controlled conditions (e.g., NaH/ethanol for ethoxy group introduction) . Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Confirm ethoxy (δ 1.2–1.4 ppm for CH3, δ 3.8–4.2 ppm for OCH2) and methylthio (δ 2.1–2.3 ppm for SCH3) groups .

- XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···O interactions between hydroxy and carbonyl groups) via single-crystal X-ray diffraction .

- HPLC-MS : Verify molecular weight (expected [M+H]+ ~425–430) and detect impurities .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Prioritize in vitro assays for anticancer, anti-inflammatory, or enzyme inhibition activity. For example:

- MTT assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM .

- COX-2 inhibition : Use ELISA to measure prostaglandin E2 suppression in LPS-stimulated macrophages .

- Dose-response curves : Calculate IC50 values with nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be resolved for this compound?

- Methodological Answer : Perform phase-solubility studies:

- DMSO stock standardization : Prepare 10 mM stocks, dilute serially in PBS (pH 7.4), and monitor precipitation via dynamic light scattering (DLS) .

- Co-solvent systems : Test combinations with cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to enhance aqueous stability .

- Contradiction analysis : Compare results across solvent batches (e.g., anhydrous vs. hydrated DMSO) and document lot-specific variability .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR or COX-2). Focus on the ethoxy-naphthyl moiety’s hydrophobic interactions and the methylthio group’s sulfur-mediated binding .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing redox activity) .

- SAR validation : Synthesize analogs (e.g., replacing ethoxy with methoxy) and correlate computational predictions with experimental IC50 values .

Q. How can crystallographic data explain polymorphic forms or stability issues?

- Methodological Answer :

- Polymorph screening : Recrystallize from solvents of varying polarity (e.g., acetone, acetonitrile) and analyze via PXRD to identify forms .

- Thermal analysis : Use DSC/TGA to assess melting points and decomposition profiles. Correlate with hydrogen-bonding patterns observed in XRD .

- Stability studies : Store crystals under accelerated conditions (40°C/75% RH) and monitor phase transitions via Raman spectroscopy .

Q. What strategies address low yields in the final coupling step of synthesis?

- Methodological Answer :

- Reagent optimization : Replace traditional carbodiimides (e.g., EDC) with BOP or HATU for improved amide bond formation .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hr conventional) while maintaining >85% yield .

- Byproduct analysis : Use LC-MS to identify side products (e.g., ethoxy hydrolysis) and adjust protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl protection) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported biological activity across studies?

- Methodological Answer :

- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and ensure consistent cell passage numbers .

- Metabolic interference : Test for thioether methylation by liver microsomes (e.g., human S9 fraction) to assess metabolite-driven activity .

- Meta-analysis : Pool data from ≥3 independent labs using random-effects models to quantify heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.